molecular formula C10H9N3O2 B2497010 5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one CAS No. 2854-46-8

5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one

Cat. No.: B2497010
CAS No.: 2854-46-8
M. Wt: 203.201
InChI Key: VMNLQMYHOCISIH-UHFFFAOYSA-N
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Description

Pyridazine derivatives are a class of organic compounds that contain a six-membered ring with two adjacent nitrogen atoms . They are known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of pyridazine derivatives often involves multistep processes characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives is typically composed of a six-membered ring with two adjacent nitrogen atoms . The structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions. For example, 1,3-dialkyl-1H-pyrazole-5-amines can react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can vary widely depending on their specific structure and substituents .

Mechanism of Action

While the specific mechanism of action for “5-amino-2-phenyl-1H-pyridazine-3,4-dione” is not available, similar compounds like pyrazolo[3,4-b]pyridine derivatives have been found to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Safety and Hazards

The safety and hazards associated with pyridazine derivatives can also vary widely. Some compounds may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

The future directions in the research of pyridazine derivatives could involve the development of more efficient synthesis processes, the exploration of new biological activities, and the design of compounds with improved safety profiles .

Properties

IUPAC Name

5-amino-2-phenyl-1H-pyridazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-6-12-13(10(15)9(8)14)7-4-2-1-3-5-7/h1-6,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGUUXZNXSUCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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